molecular formula C23H19ClN2O3 B15153000 2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]quinazolin-4(3H)-one

2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]quinazolin-4(3H)-one

Cat. No.: B15153000
M. Wt: 406.9 g/mol
InChI Key: RPAPKAGBKNXXSF-UHFFFAOYSA-N
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Description

2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]quinazolin-4(3H)-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects .

Preparation Methods

The synthesis of 2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]quinazolin-4(3H)-one typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . Another method involves the use of 2-aminobenzamides, sulfonyl azides, and terminal alkynes, which undergo nucleophilic additions and ring cleavage reactions to form the quinazolinone structure .

Chemical Reactions Analysis

2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:

Scientific Research Applications

2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing other complex molecules.

    Biology: The compound exhibits significant biological activities, including antibacterial and anticancer properties.

    Medicine: It is being investigated for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its anticancer effects. The compound’s antibacterial activity may result from its ability to disrupt bacterial cell wall synthesis or interfere with essential bacterial enzymes .

Comparison with Similar Compounds

2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]quinazolin-4(3H)-one can be compared with other quinazolinone derivatives such as:

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.

Properties

Molecular Formula

C23H19ClN2O3

Molecular Weight

406.9 g/mol

IUPAC Name

2-(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)-3H-quinazolin-4-one

InChI

InChI=1S/C23H19ClN2O3/c1-2-28-20-13-16(22-25-19-11-7-6-10-17(19)23(27)26-22)12-18(24)21(20)29-14-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3,(H,25,26,27)

InChI Key

RPAPKAGBKNXXSF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2=NC3=CC=CC=C3C(=O)N2)Cl)OCC4=CC=CC=C4

Origin of Product

United States

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